3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
Description
3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (CAS: 85391-98-6) is a bicyclic ketone derivative characterized by a methanonaphthalenone core substituted with a methyl group at position 7 and an allyl group at position 3. The compound belongs to the family of fused bicyclic terpenoids, which are notable for their complex stereochemistry and applications in fragrance and pharmaceutical synthesis.
Properties
CAS No. |
85391-98-6 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
5-methyl-10-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-one |
InChI |
InChI=1S/C15H22O/c1-3-4-10-6-11-7-13(10)14-8-15(16)9(2)5-12(11)14/h3,9-14H,1,4-8H2,2H3 |
InChI Key |
YINSTAKFHVTOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(C(C3)C2CC1=O)CC=C |
Origin of Product |
United States |
Biological Activity
3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, also known by its CAS number 41724-19-0, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available data on its biological properties, including toxicity assessments, genotoxicity, and other relevant pharmacological effects.
- Chemical Formula: C₁₅H₂₂O
- Molecular Weight: 218.3346 g/mol
- Structure: The compound is characterized by a bicyclic structure with an allyl group and a ketone functional group.
Toxicological Profile
Research indicates that this compound exhibits a favorable safety profile:
- Genotoxicity: Evaluations suggest that the compound is not expected to be genotoxic. Studies have shown no significant DNA damage or mutagenic potential associated with its exposure .
- Repeated Dose Toxicity: The compound's exposure levels are below the Threshold of Toxicological Concern (TTC), indicating minimal risk for repeated dose toxicity. The TTC for this compound is set at 0.0015 mg/kg/day .
- Reproductive and Developmental Toxicity: Limited data are available; however, existing assessments do not indicate significant reproductive toxicity at typical exposure levels. The No Expected Sensitization Induction Level (NESIL) for skin sensitization is noted to be 5300 μg/cm² .
Phototoxicity and Respiratory Toxicity
The phototoxicity assessments reveal no significant absorbance in the UV range of 290–700 nm, suggesting low potential for phototoxic effects . Additionally, local respiratory toxicity assessments could not establish a margin of exposure due to insufficient data; however, the existing levels of exposure are considered safe .
Study on Safety and Efficacy
A comprehensive study published in 2021 evaluated various biological endpoints related to the compound. The findings indicated:
| Endpoint | Result |
|---|---|
| Genotoxicity | Not genotoxic |
| Repeated Dose Toxicity | Below TTC |
| Skin Sensitization | NESIL: 5300 μg/cm² |
| Phototoxicity | No significant UV absorbance |
| Local Respiratory Toxicity | Safe at current exposure levels |
These findings underscore the compound's safety for use in various applications, particularly in fragrance formulations where it is commonly utilized.
Applications in Industry
This compound is primarily used as a fragrance ingredient due to its pleasant aroma profile. Its safety profile allows it to be incorporated into consumer products without significant health risks.
Comparison with Similar Compounds
Key Properties of Plikatone (CAS: 41724-19-0):
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Density : 1.026 g/cm³ (predicted)
- Boiling Point : 120–122 °C at 10 Torr
- LogP : 2.69
- Applications : Primarily used in perfumery due to its woody, amber-like odor .
The addition of an allyl group (C₃H₅) in the 3-position of Plikatone increases its molecular weight to ~217.33 g/mol (C₁₅H₂₁O) and likely enhances its hydrophobicity (higher LogP), though experimental data for the allylated derivative remain unreported.
Comparison with Structurally Similar Compounds
The following table compares 3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one with key analogs based on available evidence:
Key Observations:
Dimethyl and aldehyde/nitrile substitutions (e.g., octahydro-8,8-dimethyl-2-naphthaldehyde) alter polarity and reactivity, limiting their use in perfumery compared to Plikatone .
Physicochemical Properties: Plikatone’s LogP of 2.69 suggests moderate hydrophobicity, suitable for fragrance formulations. Isoquinolin-1(2H)-one derivatives share a ketone moiety but differ in aromaticity, enabling distinct biological activities .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
